Cas no 1021036-28-1 (N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide structure](https://www.kuujia.com/scimg/cas/1021036-28-1x500.png)
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
- F5093-0086
- VU0634703-1
- 1021036-28-1
- N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- AKOS024496895
-
- Inchi: 1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
- InChI Key: RIGNHUHURFJSNV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=NN=C(NC(C3C=CC=CC=3OC)=O)O2)S1
Computed Properties
- Exact Mass: 378.96262g/mol
- Monoisotopic Mass: 378.96262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 106Ų
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5093-0086-1mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
1021036-28-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5093-0086-4mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
1021036-28-1 | 90%+ | 4mg |
$66.0 | 2023-05-21 | |
Life Chemicals | F5093-0086-2mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
1021036-28-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5093-0086-5μmol |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
1021036-28-1 | 90%+ | 5μl |
$63.0 | 2023-05-21 | |
Life Chemicals | F5093-0086-3mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
1021036-28-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5093-0086-2μmol |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
1021036-28-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5093-0086-5mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
1021036-28-1 | 90%+ | 5mg |
$69.0 | 2023-05-21 |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide Related Literature
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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4. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
N-[5-(5-Bromothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-2-Methoxybenzamide: A Comprehensive Overview
The compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide (CAS No. 1021036-28-1) is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzamide moiety with a 1,3,4-oxadiazole ring system and a bromothiophene substituent. The combination of these functional groups makes it an intriguing subject for research in medicinal chemistry, material science, and catalysis.
Recent studies have highlighted the importance of heterocyclic compounds like 1,3,4-oxadiazoles in drug discovery. These rings are known for their ability to modulate biological activities due to their electron-deficient nature and potential for hydrogen bonding. The presence of a bromothiophene group further enhances the compound's electronic properties, making it a promising candidate for exploring anti-inflammatory, anticancer, and antimicrobial activities. For instance, researchers have reported that similar compounds exhibit selective inhibition against certain enzymes involved in inflammatory pathways.
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves a multi-step process that typically includes the formation of the oxadiazole ring followed by substitution reactions to introduce the bromothiophene and methoxy groups. The use of microwave-assisted synthesis has been shown to improve reaction efficiency and yield in such processes. This approach not only reduces reaction time but also minimizes the formation of by-products, making it more environmentally friendly.
In terms of applications, this compound has shown potential in the development of novel therapeutic agents. For example, its ability to inhibit certain kinases involved in cancer cell proliferation has been explored in preclinical studies. Additionally, the methoxy group at the benzamide position contributes to improved solubility and bioavailability, which are critical factors in drug design.
Recent advancements in computational chemistry have also enabled researchers to predict the pharmacokinetic properties of this compound more accurately. Molecular docking studies have revealed that N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has a high binding affinity for several target proteins associated with neurodegenerative diseases. This suggests that it could be a lead compound for developing treatments for conditions like Alzheimer's disease.
Moreover, the bromothiophene moiety in this compound plays a crucial role in modulating its electronic properties. Bromine substitution at the thiophene ring enhances the molecule's electron-withdrawing effects, which can influence its reactivity and stability. This makes it an attractive candidate for use in organic electronics and optoelectronic devices.
In conclusion, N-[5-(5-bromothiophen-2-yl)-1,3,4-Oxadiazol-2-Yl]-2-Methoxybenzamide (CAS No. 1021036-28-) is a versatile compound with wide-ranging applications in both academic research and industrial settings. Its unique structure and functional groups make it an ideal candidate for exploring new therapeutic strategies and advanced materials.
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